8-Chloro-5-fluoroquinazolin-4(3H)-one
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Overview
Description
8-Chloro-5-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chloro and fluoro substituents on the quinazolinone ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated and fluorinated at the desired positions.
Cyclization: The chlorinated and fluorinated aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The quinazolinone ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoroquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinazolin-4(3H)-one: Lacks the fluoro substituent.
5-Fluoroquinazolin-4(3H)-one: Lacks the chloro substituent.
Quinazolin-4(3H)-one: Lacks both chloro and fluoro substituents.
Uniqueness
8-Chloro-5-fluoroquinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
8-chloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-2-5(10)6-7(4)11-3-12-8(6)13/h1-3H,(H,11,12,13) |
InChI Key |
UIUAUKWYHMRZRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)NC=N2)Cl |
Origin of Product |
United States |
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